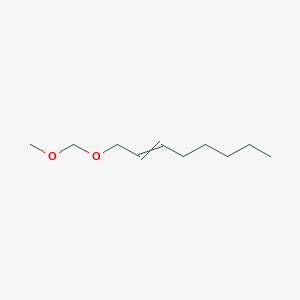![molecular formula C6H11N3O2 B12549588 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene CAS No. 143023-00-1](/img/structure/B12549588.png)
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[44]non-1-ene is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene(arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of l-proline proceeds regioselectively to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis typically involves multi-step organic reactions under controlled conditions. The use of catalysts such as l-proline and specific reaction conditions like temperature and solvent choice are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved can include signal transduction, metabolic pathways, and more.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-triones
- 2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones
Uniqueness
3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
143023-00-1 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2,2-dimethyl-1,6-dioxa-3,4,9-triazaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C6H11N3O2/c1-5(2)8-9-6(11-5)7-3-4-10-6/h7H,3-4H2,1-2H3 |
InChI Key |
HUOQWYDNWZZPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=NC2(O1)NCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)
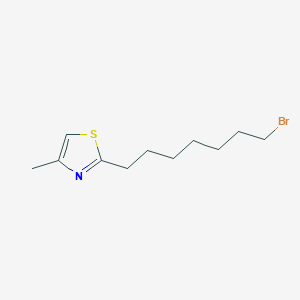
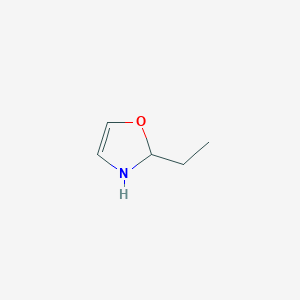
![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)
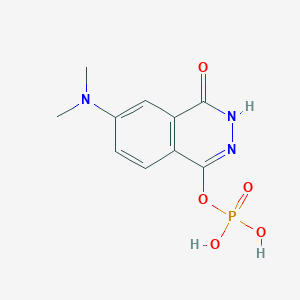

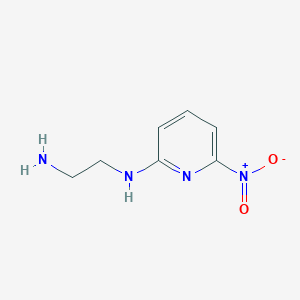
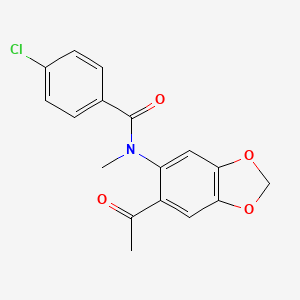
![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)

